molecular formula C12H16ClN3O2 B15204603 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide

4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide

Cat. No.: B15204603
M. Wt: 269.73 g/mol
InChI Key: NMCLPGVGDPDRBD-JTQLQIEISA-N
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Description

4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro-substituted benzamide group and a hydrazinocarbonyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form 4-chlorobenzamide.

    Introduction of the Hydrazinocarbonyl Group: The hydrazinocarbonyl group is introduced by reacting the benzamide intermediate with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Azocarbonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinocarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is unique due to its specific combination of a chloro-substituted benzamide core and a hydrazinocarbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

4-chloro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C12H16ClN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-3-5-9(13)6-4-8/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1

InChI Key

NMCLPGVGDPDRBD-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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